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Compound of Interest

Compound Name: Methyl 2-amino-5-bromonicotinate

Cat. No.: B052524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-amino-5-bromonicotinate is a versatile heterocyclic building block of significant

interest in pharmaceutical research and development. Its unique structural features, including a

pyridine ring substituted with amino, bromo, and methyl ester functionalities, make it an ideal

starting material for the synthesis of a wide range of complex molecules with potential

therapeutic applications. This intermediate is particularly valuable in the construction of kinase

inhibitors, which are a cornerstone of modern targeted therapies for cancer and other diseases.

The bromine atom provides a reactive handle for various cross-coupling reactions, most

notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and

heteroaryl moieties. The amino group and the methyl ester offer additional sites for chemical

modification, allowing for the fine-tuning of physicochemical properties and biological activity.

These application notes provide an overview of the utility of methyl 2-amino-5-
bromonicotinate in pharmaceutical synthesis, with a focus on its application in the

development of inhibitors for key signaling pathways implicated in disease.

Physicochemical Properties
A summary of the key physicochemical properties of methyl 2-amino-5-bromonicotinate is

provided in the table below.
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Property Value Reference

CAS Number 50735-34-7 [1]

Molecular Formula C₇H₇BrN₂O₂ [1]

Molecular Weight 231.05 g/mol [1]

Appearance White to yellow solid [1]

Melting Point 143-146 °C [2]

Purity (HPLC) ≥ 98% [1]

Storage Store at 0-8 °C [1]

Applications in Pharmaceutical Synthesis
Methyl 2-amino-5-bromonicotinate is a key intermediate in the synthesis of various

pharmaceutical agents, particularly those targeting neurological disorders, cancer, and

inflammatory conditions.[1][3] Its utility is most pronounced in the synthesis of kinase inhibitors,

which modulate the activity of enzymes that play a critical role in cellular signaling pathways.

Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of drugs used in oncology and for the treatment of

inflammatory diseases. The pyridine core of methyl 2-amino-5-bromonicotinate is a common

scaffold in many kinase inhibitors. The bromine atom allows for the introduction of various

substituents at the 5-position of the pyridine ring via Suzuki-Miyaura cross-coupling reactions,

which is a crucial step in the synthesis of many potent and selective kinase inhibitors.

Two important classes of kinases that can be targeted using derivatives of methyl 2-amino-5-
bromonicotinate are Activin-like Kinase 5 (ALK5) and Cyclin-Dependent Kinases (CDKs).

ALK5 Inhibitors: ALK5, also known as Transforming Growth Factor-β (TGF-β) type I receptor,

is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[4]

Dysregulation of this pathway is implicated in a variety of diseases, including cancer and

fibrosis.[4] Small molecule inhibitors of ALK5 are therefore of significant therapeutic interest.
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The general structure of many ALK5 inhibitors features a substituted pyridine or a related

heterocyclic core.

CDK Inhibitors: Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are

essential for the regulation of the cell cycle. Aberrant CDK activity is a hallmark of cancer,

making them attractive targets for anticancer drug development. Numerous CDK inhibitors

have been developed, with several receiving regulatory approval for the treatment of various

cancers. The chemical structures of many CDK inhibitors are based on heterocyclic scaffolds

that can be synthesized from intermediates like methyl 2-amino-5-bromonicotinate.

Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling

pathways targeted by pharmaceuticals derived from methyl 2-amino-5-bromonicotinate.
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TGF-β Signaling Pathway and Inhibition by ALK5 Inhibitors.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b052524?utm_src=pdf-body
https://www.benchchem.com/product/b052524?utm_src=pdf-body
https://www.benchchem.com/product/b052524?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


G1 Phase

S Phase

Cyclin D

CDK4/6

 activates

Rb

 phosphorylates
 p

E2F

 inhibits

Cyclin E

 promotes transcription of

CDK2

 activates

DNA Replication

 promotes

CDK Inhibitor
(e.g., PHA-767491)

 inhibits

Click to download full resolution via product page

Simplified CDK Signaling Pathway in Cell Cycle Regulation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b052524?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of methyl 2-amino-5-
bromonicotinate and its subsequent use in a representative Suzuki-Miyaura cross-coupling

reaction.

Protocol 1: Synthesis of Methyl 2-amino-5-
bromonicotinate
This protocol describes the bromination of methyl 2-aminonicotinate.

Reaction Scheme:

Materials:

Methyl 2-aminonicotinate

Bromine (Br₂)

Sodium bicarbonate (NaHCO₃)

Dichloromethane (DCM)

Ethyl acetate

Magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of methyl 2-aminonicotinate (2 g, 13.15 mmol) and sodium bicarbonate

(2.2 g, 26.31 mmol) in dichloromethane (30 mL), add a solution of bromine (1.01 mL in 20

mL of DCM) dropwise at 0 °C.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate.
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Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to afford the crude product.

Purify the crude product by column chromatography on silica gel to yield methyl 2-amino-5-
bromonicotinate.

Quantitative Data:

Reactant Molar Eq.
MW ( g/mol
)

Amount Yield (%) Reference

Methyl 2-

aminonicotina

te

1.0 152.15 2.0 g -

Bromine ~1.2 159.81 1.01 mL -

Sodium

bicarbonate
2.0 84.01 2.2 g -

Methyl 2-

amino-5-

bromonicotin

ate

- 231.05 - ~94%

Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 2-
amino-5-bromonicotinate
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura

coupling of methyl 2-amino-5-bromonicotinate with an arylboronic acid. This reaction is a key

step in the synthesis of various kinase inhibitors.

Reaction Scheme:

Materials:
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Methyl 2-amino-5-bromonicotinate

Arylboronic acid (e.g., Phenylboronic acid)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium phosphate (K₃PO₄)

1,4-Dioxane

Degassed water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a Schlenk flask, combine methyl 2-amino-5-bromonicotinate (1.0 mmol), the arylboronic

acid (1.2 mmol), and potassium phosphate (2.0 mmol).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

Heat the reaction mixture to 85-95 °C and stir vigorously.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a

structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids,

which can serve as an estimate for the expected yields with methyl 2-amino-5-
bromonicotinate.

Arylboronic
Acid

Catalyst Base Solvent Yield (%) Reference

Phenylboroni

c acid
Pd(PPh₃)₄ K₃PO₄

1,4-

Dioxane/H₂O
85

4-

Methylphenyl

boronic acid

Pd(PPh₃)₄ K₃PO₄
1,4-

Dioxane/H₂O
82

4-

Methoxyphen

ylboronic acid

Pd(PPh₃)₄ K₃PO₄
1,4-

Dioxane/H₂O
88

4-

Chlorophenyl

boronic acid

Pd(PPh₃)₄ K₃PO₄
1,4-

Dioxane/H₂O
78

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and application of

methyl 2-amino-5-bromonicotinate in pharmaceutical synthesis.
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General workflow for the synthesis of pharmaceuticals.
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Methyl 2-amino-5-bromonicotinate is a highly valuable and versatile intermediate for the

synthesis of complex pharmaceutical compounds. Its utility in palladium-catalyzed cross-

coupling reactions, particularly the Suzuki-Miyaura coupling, provides a robust and efficient

method for the construction of biaryl and heteroaryl scaffolds that are prevalent in many kinase

inhibitors. The protocols and data presented in these application notes offer a comprehensive

guide for researchers and scientists in the field of drug discovery and development, facilitating

the exploration of novel therapeutic agents targeting a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer
therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

2. benchchem.com [benchchem.com]

3. benchchem.com [benchchem.com]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: Methyl 2-amino-5-
bromonicotinate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b052524#methyl-2-amino-5-bromonicotinate-as-
an-intermediate-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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